Thanite

Description

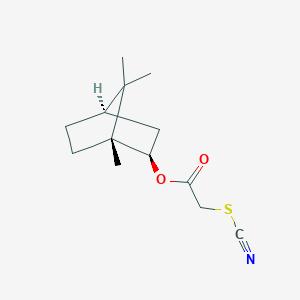

Structure

3D Structure

Properties

Key on ui mechanism of action |

...THIOCYANATES HAVE RAPID PARALYTIC ACTION TO INSECTS THAT IS CLEARLY ATTRIBUTABLE TO ACTION OF THIOCYANO GROUP. ...COMPD REPRESENT CLASSICAL CONCEPT OF CONDUCTOPHORIC GROUP, WHICH PRODUCES EFFECTIVE CONCN OF MOL @ SITE OF LESION & TOXOPHORIC GROUP (SCN), WHICH PRODUCES BIOCHEMICAL LESION. /THIOCYANATES/ |

|---|---|

CAS No. |

115-31-1 |

Molecular Formula |

C13H19NO2S |

Molecular Weight |

253.36 g/mol |

IUPAC Name |

[(2S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-thiocyanatoacetate |

InChI |

InChI=1S/C13H19NO2S/c1-12(2)9-4-5-13(12,3)10(6-9)16-11(15)7-17-8-14/h9-10H,4-7H2,1-3H3/t9?,10-,13?/m0/s1 |

InChI Key |

IXEVGHXRXDBAOB-QUNCOHTASA-N |

SMILES |

CC1(C2CCC1(C(C2)OC(=O)CSC#N)C)C |

Isomeric SMILES |

CC1(C2CCC1([C@H](C2)OC(=O)CSC#N)C)C |

Canonical SMILES |

CC1(C2CCC1(C(C2)OC(=O)CSC#N)C)C |

boiling_point |

95 °C @ 0.06 mm Hg |

Color/Form |

CLEAR, AMBER LIQUID Yellow, oily liquid REDDISH-YELLOW OILY LIQUID /TECHNICAL PRODUCT/ |

density |

1.1465 @ 25 °C/4 °C |

flash_point |

82 °C ; 180 °F /TECHNICAL PRODUCT/ |

Other CAS No. |

115-31-1 |

physical_description |

Technical grade: Yellow oily liquid; Contains up to 18% other terpenes; [Merck Index] Yellow, reddish-yellow, or amber liquid; [HSDB] |

Pictograms |

Irritant; Environmental Hazard |

shelf_life |

IT IS STABLE UNDER NORMAL STORAGE CONDITIONS. |

solubility |

Very soluble in alcohol, benzene, chloroform, ether; practically insoluble in water. |

Synonyms |

isobornyl thiocyanoacetate isobornyl thiocyanoacetate, (exo)-isomer thanite |

vapor_pressure |

0.000025 [mmHg] 0.06 MM HG @ 95 °C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Isobornyl Thiocyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobornyl thiocyanoacetate, a bicyclic monoterpene derivative, is a compound of interest due to its historical application as a contact insecticide. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and available spectral data, tailored for professionals in research and development. While detailed experimental spectroscopic data remains elusive in publicly accessible literature, this document compiles the known physical and chemical characteristics to serve as a foundational resource.

Chemical and Physical Properties

Isobornyl thiocyanoacetate is a clear, amber-colored, oily liquid with a characteristic terpene-like odor.[1] The technical grade product typically contains 82% or more of isobornyl thiocyanoacetate, with the remainder being other terpenes and their derivatives.[2][3] Due to the presence of multiple chiral centers in its bicyclic structure, isobornyl thiocyanoacetate exhibits stereoisomerism.[1]

Table 1: Physical and Chemical Properties of Isobornyl Thiocyanoacetate

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₉NO₂S | [2][4] |

| Molecular Weight | 253.36 g/mol | [2][3][4] |

| CAS Registry Number | 115-31-1 | [2][3][4] |

| Appearance | Clear amber-colored, oily liquid | [1] |

| Odor | Terpene-like | [1][2] |

| Boiling Point | 95 °C at 0.06 mmHg | [3] |

| Flash Point | 82 °C (180 °F) | [3] |

| Density | 1.1465 g/cm³ at 25 °C | [3] |

| Refractive Index (n_D^25) | 1.512 | [3] |

| Solubility | Very soluble in alcohol, benzene, chloroform, and ether; practically insoluble in water. | [2][3] |

| Stability | Stable under normal storage conditions. |

Synthesis of Isobornyl Thiocyanoacetate

Two primary methods for the synthesis of isobornyl thiocyanoacetate have been documented. Both methods involve a two-step process starting from a readily available terpene precursor.

Method 1: Synthesis from Camphene

This synthesis begins with the reaction of camphene with chloroacetic acid to form isobornyl monochloroacetate, which is then converted to the final product.[1][2]

Experimental Protocol:

-

Step 1: Synthesis of Isobornyl Monochloroacetate. 200 g of camphene and 150 g of chloroacetic acid are heated at 125 °C for 16 hours.[2] After cooling to room temperature, the product is washed with water to yield isobornyl monochloroacetate.[2]

-

Step 2: Synthesis of Isobornyl Thiocyanoacetate. 174 g of the resulting isobornyl monochloroacetate is dissolved in 300 cc of ethyl alcohol.[2] To this solution, 100 g of potassium thiocyanate is added, and the mixture is refluxed for 8 hours.[1][2] The final product is isobornyl thiocyanoacetate.[1][2]

Method 2: Synthesis from Isoborneol

An alternative synthesis route starts with isoborneol, which is first reacted with chloroacetyl chloride, followed by substitution with a thiocyanate group.[3]

Experimental Protocol:

-

Step 1: Formation of Isobornyl Chloroacetate. Isoborneol is treated with chloroacetyl chloride.

-

Step 2: Formation of Isobornyl Thiocyanoacetate. The resulting isobornyl chloroacetate is then reacted with potassium thiocyanate (KCNS) to yield isobornyl thiocyanoacetate.[3]

Synthesis Workflow Diagram

References

Thanite (Isobornyl Thiocyanoacetate): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the compound known as Thanite, chemically identified as isobornyl thiocyanoacetate. Historically utilized as a contact insecticide, this compound's discovery, synthesis, and mechanism of action are detailed herein. This whitepaper consolidates available quantitative data on its physicochemical properties and toxicological profile, presenting them in a structured format for ease of reference. Detailed experimental protocols for its synthesis and analysis, as well as a proposed mechanism of action involving the release of hydrogen cyanide, are presented. Visual diagrams are provided to illustrate key pathways and experimental workflows, adhering to specified formatting guidelines.

Introduction and History

This compound is the trade name for the synthetic organic compound isobornyl thiocyanoacetate. It was introduced in 1946 as a contact insecticide and also exhibited some fungicidal properties.[1] Now considered largely obsolete, it was historically used in formulations such as oil solutions, aerosols, and dusts to control pests like head lice.[2] The compound is recognized for its rapid paralytic action on insects, a characteristic attributed to its thiocyano functional group.[2][3]

Physicochemical Properties

Isobornyl thiocyanoacetate is a yellow, oily liquid with a terpene-like odor.[4] It is very soluble in organic solvents like alcohol, benzene, chloroform, and ether, but practically insoluble in water.[4] Key quantitative properties are summarized in Table 1.

Table 1: Physicochemical Properties of Isobornyl Thiocyanoacetate

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉NO₂S | [1] |

| Molecular Weight | 253.36 g/mol | [2] |

| CAS Registry Number | 115-31-1 | [1] |

| Density | 1.1465 g/cm³ at 25 °C | [4] |

| Boiling Point | 95 °C at 0.06 Torr | [4] |

| Flash Point | 159.7 °C | [4] |

| Vapor Pressure | 0.06 mm Hg at 95 °C | [4] |

| Water Solubility | Practically insoluble | [4] |

| LogP (XLogP3) | 4.0 | [3] |

Synthesis and Manufacturing

The synthesis of isobornyl thiocyanoacetate is typically achieved through a two-step process starting from camphene.[1][3]

Experimental Protocol: Synthesis of Isobornyl Thiocyanoacetate

Step 1: Synthesis of Isobornyl Chloroacetate

-

Reactants: Camphene and chloroacetic acid.

-

Procedure: React camphene with chloroacetic acid at an elevated temperature for a duration of 16 hours. This reaction yields the intermediate, isobornyl chloroacetate.[1]

-

Purification: The crude product can be purified by vacuum distillation.

Step 2: Synthesis of Isobornyl Thiocyanoacetate

-

Reactants: Isobornyl chloroacetate and potassium thiocyanate (or ammonium thiocyanate).[1][3]

-

Solvent: Ethyl alcohol.

-

Procedure: Dissolve the isobornyl chloroacetate intermediate in ethyl alcohol. Add potassium thiocyanate to the solution. Reflux the mixture for approximately 8 hours. During this time, a nucleophilic substitution reaction occurs where the chlorine atom is replaced by the thiocyanate group.[1]

-

Purification: After the reaction is complete, the product is cooled. The inorganic salts are filtered off. The solvent is removed under reduced pressure. The resulting crude isobornyl thiocyanoacetate can be further purified by vacuum distillation.

Synthesis Workflow Diagram

Caption: A simplified workflow for the two-step synthesis of this compound.

Mechanism of Action

The insecticidal activity of isobornyl thiocyanoacetate is primarily attributed to the in-vivo release of hydrogen cyanide (HCN).[2][3] This process can occur through both enzymatic and non-enzymatic pathways.

The metabolism of many organothiocyanates involves glutathione S-transferases (GSTs), which catalyze the reaction of glutathione with the thiocyanate sulfur, leading to the release of HCN.[2] Studies on this compound have shown that its reaction with glutathione to release HCN can also occur non-enzymatically.[2] Homogenates of mouse liver and houseflies have been demonstrated to liberate HCN from this compound.[2]

Proposed HCN Release Pathway

Caption: Proposed enzymatic and non-enzymatic pathways for HCN release.

Toxicological Profile

Isobornyl thiocyanoacetate is classified as moderately to very toxic. The probable oral lethal dose for humans is estimated to be between 50 and 500 mg/kg for the technical grade product.[2]

Table 2: Acute Toxicity of Isobornyl Thiocyanoacetate

| Species | Route of Exposure | Toxicity Value (LD50) | Source |

| Rat | Oral | 1000 mg/kg | [5] |

| Guinea Pig | Oral | 551 mg/kg | [6] |

| Mouse | Intraperitoneal | 140 mg/kg | [5] |

Insecticidal Activity

This compound was used as a contact insecticide with rapid knockdown effects.[3] Its efficacy has been documented against various insect pests. While comprehensive comparative data is scarce due to its obsolete status, some studies on related isoborneol derivatives provide insights into the insecticidal potential of this structural class. For instance, various isoborneol esters have shown significant activity against Musca domestica (housefly) and Culex quinquefasciatus (southern house mosquito).[1][6]

Analytical Methods

The analysis of isobornyl thiocyanoacetate can be performed using various chromatographic techniques.

Experimental Protocol: Gas Chromatography (GC) Analysis

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium or Nitrogen.

-

Temperature Program: An initial oven temperature of 100°C, held for 2 minutes, followed by a ramp of 10°C/minute to 250°C, held for 5 minutes.

-

Injector and Detector Temperature: 250°C and 280°C, respectively.

-

Sample Preparation: Samples can be prepared by dissolving in a suitable organic solvent, such as acetone or hexane. For complex matrices, extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary.[7]

Analytical Workflow Diagram

Caption: A typical workflow for the analysis of isobornyl thiocyanoacetate.

Conclusion

This compound (isobornyl thiocyanoacetate) represents a historically significant insecticide with a well-defined chemical basis for its activity. While its use has been discontinued, the study of its synthesis, mechanism of action, and toxicological properties provides valuable insights for the development of new pest control agents and for understanding the metabolic fate of thiocyanate-containing compounds. The information compiled in this whitepaper serves as a detailed technical resource for professionals in the fields of chemistry, toxicology, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isobornyl Acetate Synthesis Lab Report - 516 Words | Bartleby [bartleby.com]

- 4. researchgate.net [researchgate.net]

- 5. Hydrogen cyanide acts as a regulator of reactive oxygen species metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Isobornyl Thiocyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of isobornyl thiocyanoacetate, a compound of interest for its potential applications in various fields. The document details the necessary precursors, reaction mechanisms, and a step-by-step experimental protocol. Quantitative data is presented in clear, tabular formats for ease of comparison and analysis. Furthermore, this guide includes diagrammatic representations of the synthetic pathway and experimental workflow to facilitate a deeper understanding of the process.

Introduction

Isobornyl thiocyanoacetate is a bicyclic monoterpene ester containing a thiocyanate functional group. The synthesis of this compound and its analogs is of interest due to the biological activity often associated with thiocyanate-containing molecules. This guide focuses on the most common and practical synthetic route to isobornyl thiocyanoacetate, proceeding via the intermediate isobornyl chloroacetate.

Synthesis Pathway

The synthesis of isobornyl thiocyanoacetate is typically achieved in a two-step process starting from the readily available bicyclic alcohol, isoborneol.

Step 1: Synthesis of Isobornyl Chloroacetate

The first step involves the esterification of isoborneol with chloroacetyl chloride. In this reaction, the hydroxyl group of isoborneol attacks the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of isobornyl chloroacetate and hydrochloric acid as a byproduct. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl formed and drive the reaction to completion.

Step 2: Synthesis of Isobornyl Thiocyanoacetate

The second and final step is a nucleophilic substitution reaction. Isobornyl chloroacetate is treated with a thiocyanate salt, such as potassium thiocyanate or sodium thiocyanate. The thiocyanate anion (SCN⁻) acts as a nucleophile, displacing the chloride ion from the alpha-carbon of the acetate group. This reaction is analogous to the Williamson ether synthesis and proceeds via an Sₙ2 mechanism. The choice of solvent is crucial for this step, with polar aprotic solvents like acetone or dimethylformamide generally favoring the Sₙ2 reaction pathway.

Experimental Protocols

The following are detailed experimental procedures for the synthesis of isobornyl thiocyanoacetate.

Synthesis of Isobornyl Chloroacetate

-

Reactants:

-

Isoborneol (1.0 eq)

-

Chloroacetyl chloride (1.2 eq)

-

Pyridine (1.2 eq)

-

Anhydrous diethyl ether (as solvent)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isoborneol in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine to the stirred solution.

-

Add chloroacetyl chloride dropwise from the dropping funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude isobornyl chloroacetate.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

Synthesis of Isobornyl Thiocyanoacetate

-

Reactants:

-

Isobornyl chloroacetate (1.0 eq)

-

Potassium thiocyanate (1.5 eq)

-

Acetone (as solvent)

-

-

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve isobornyl chloroacetate and potassium thiocyanate in acetone.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated potassium chloride.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water to remove any remaining inorganic salts.

-

Dry the ethereal solution over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude isobornyl thiocyanoacetate.

-

The crude product can be further purified by column chromatography if necessary.

-

Data Presentation

The following tables summarize the key quantitative data for the synthesis of isobornyl thiocyanoacetate and its precursor.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| Isoborneol | C₁₀H₁₈O | 154.25 | White solid |

| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | Colorless liquid |

| Isobornyl Chloroacetate | C₁₂H₁₉ClO₂ | 230.73 | Colorless oil |

| Potassium Thiocyanate | KSCN | 97.18 | White crystalline solid |

| Isobornyl Thiocyanoacetate | C₁₃H₁₉NO₂S | 253.36 | Colorless to pale yellow oil |

Table 2: Reaction Conditions and Yields

| Reaction Step | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Isobornyl Chloroacetate Synthesis | Diethyl Ether | 0 to RT | 12 | 85-95 |

| Isobornyl Thiocyanoacetate Synthesis | Acetone | Reflux (approx. 56) | 6-8 | 70-85 |

Table 3: Spectroscopic Data for Isobornyl Thiocyanoacetate

| Spectroscopic Technique | Key Peaks/Signals |

| Mass Spectrometry (EI) | Intense peaks at m/z: 95 (100%), 93 (85%), 41 (82%), 121 (64%)[1] |

| Infrared (IR) | Characteristic absorption for S-C≡N stretch (~2150 cm⁻¹), C=O stretch (~1750 cm⁻¹) |

| ¹H NMR | Signals corresponding to the isobornyl scaffold protons and the methylene protons adjacent to the thiocyanate group |

| ¹³C NMR | Resonances for the isobornyl carbons, the carbonyl carbon, the methylene carbon, and the thiocyanate carbon |

Logical Relationships in Synthesis

The successful synthesis of isobornyl thiocyanoacetate is dependent on a series of logical relationships between reactants, conditions, and outcomes.

Conclusion

This technical guide outlines a reliable and reproducible method for the synthesis of isobornyl thiocyanoacetate. By following the detailed experimental protocols and understanding the underlying chemical principles, researchers can successfully prepare this compound for further investigation in their respective fields. The provided data and diagrams serve as a valuable resource for planning, executing, and troubleshooting the synthesis process.

References

An In-depth Technical Guide to the Mechanism of Action of Thanite® Insecticide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thanite®, the trade name for the insecticide whose active ingredient is isobornyl thiocyanoacetate, has been utilized for its rapid knockdown effect on various insect species. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action. The primary toxicological pathway involves the metabolic release of hydrogen cyanide (HCN) through a reaction with glutathione, a process that can be both spontaneous and enzymatically facilitated by glutathione S-transferases. Concurrently, this compound® exhibits a rapid paralytic effect on insects, the precise molecular targets of which are yet to be fully elucidated but are believed to involve disruption of the insect's nervous system. This document synthesizes available quantitative toxicological data, details relevant experimental protocols, and presents visual representations of the known metabolic pathways and experimental workflows to serve as a resource for researchers in insecticide toxicology and drug development.

Core Mechanism of Action: The Dual Threat of Neurotoxicity and Cyanide Release

The insecticidal action of this compound® (isobornyl thiocyanoacetate) is characterized by a two-pronged assault on the insect's physiological systems. The initial and most immediate effect is a rapid paralysis, suggesting a direct neurotoxic action. This is followed by a more systemic and ultimately lethal effect stemming from the metabolic liberation of hydrogen cyanide (HCN).

Rapid Paralytic Action

The thiocyano (-SCN) group is credited with the rapid paralytic action observed in insects exposed to this compound®. While the exact molecular targets for this initial neurotoxic effect have not been definitively identified in the available literature, it is hypothesized to involve the disruption of normal nerve function. The rapid onset of paralysis suggests an interaction with critical components of the insect nervous system, such as ion channels or neurotransmitter receptors, leading to a loss of motor control.

Metabolic Liberation of Hydrogen Cyanide (HCN)

A key feature of this compound's toxicity is the release of hydrogen cyanide, a potent inhibitor of cellular respiration. This process occurs through the interaction of isobornyl thiocyanoacetate with glutathione (GSH), a ubiquitous antioxidant in living organisms. The reaction can proceed both non-enzymatically and be catalyzed by glutathione S-transferases (GSTs), enzymes responsible for the detoxification of a wide range of xenobiotics.[1] Homogenates of mouse liver and whole houseflies have been shown to liberate HCN from this compound®.[2]

The proposed reaction involves the nucleophilic attack of the glutathione thiolate anion on the sulfur atom of the thiocyanate group, leading to the displacement of the cyanide ion.

Quantitative Toxicological Data

The acute toxicity of isobornyl thiocyanoacetate has been evaluated in several species. The following table summarizes the available LD50 (lethal dose, 50%) data.

| Species | Route of Administration | LD50 Value | Reference |

| Rat | Oral | 1000 mg/kg | [2] |

| Rabbit | Oral | 722 mg/kg | [2] |

| Rabbit | Dermal | 6880 mg/kg | [2] |

| Guinea Pig | Oral | 550 mg/kg | [2] |

| Mallard (male, 12 mo old) | Oral | >2000 mg/kg | [2] |

Metabolism of Isobornyl Thiocyanoacetate

In addition to the liberation of HCN, isobornyl thiocyanoacetate undergoes other metabolic transformations. In fish, a significant metabolite has been identified as isobornyl α-(methylthio)acetate.[3] This metabolite was isolated from the muscle tissue of largemouth bass within one hour of exposure to this compound®.[3] It has also been detected in the muscle, blood plasma, and bile of carp.[3] The formation of this metabolite suggests an S-methylation pathway. Residues of the parent compound, this compound®, are found only in trace amounts in fish exposed to the chemical, indicating rapid metabolism.[3]

Experimental Protocols

This section outlines the general methodologies for key experiments relevant to the study of this compound's® mechanism of action. It is important to note that specific parameters may need to be optimized for individual laboratory conditions.

Acute Oral LD50 Toxicity Test in Rats (General Protocol)

This protocol is based on the principles outlined in OECD Test Guideline 401.

Objective: To determine the median lethal dose (LD50) of a substance when administered orally to rats.

Animals: Young adult rats of a standard laboratory strain are used. Both males and non-pregnant females are typically included.

Procedure:

-

Acclimatization: Animals are acclimated to the laboratory conditions for at least five days prior to the study.

-

Fasting: Animals are fasted (food, but not water, is withheld) for a set period (e.g., overnight for rats) before dosing.

-

Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., corn oil, water) at various concentrations.

-

Administration: A single dose of the test substance is administered to each animal by oral gavage.

-

Observation: Animals are observed for signs of toxicity and mortality at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

-

Data Analysis: The LD50 is calculated using appropriate statistical methods, such as probit analysis.

Determination of Hydrogen Cyanide Liberation from Isobornyl Thiocyanoacetate

This protocol is a generalized representation of the methods that would be used to investigate the findings of Ohkawa et al. (1971).

Objective: To quantify the release of HCN from isobornyl thiocyanoacetate in the presence of glutathione and glutathione S-transferases.

Materials:

-

Isobornyl thiocyanoacetate

-

Glutathione (GSH)

-

Glutathione S-transferase (GST) enzyme preparation (e.g., from housefly homogenates or purified enzyme)

-

Phosphate buffer

-

Reagents for cyanide quantification (e.g., chloramine-T and pyridine-barbituric acid reagent for colorimetric detection)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a reaction vessel, combine the phosphate buffer, GSH, and the GST enzyme preparation (if applicable).

-

Initiation of Reaction: Add a known concentration of isobornyl thiocyanoacetate to the reaction mixture to start the reaction.

-

Incubation: Incubate the reaction mixture at a controlled temperature for a specific period.

-

Cyanide Trapping: The liberated HCN can be trapped in a sodium hydroxide solution.

-

Quantification: The amount of cyanide in the trapping solution is determined colorimetrically. This typically involves converting the cyanide to cyanogen chloride, which then reacts with a chromogenic agent (e.g., pyridine-barbituric acid) to produce a colored product. The absorbance of this product is measured with a spectrophotometer and compared to a standard curve of known cyanide concentrations.

Analysis of Isobornyl Thiocyanoacetate Metabolites in Fish Tissue by GC-MS

This protocol provides a general workflow for the analysis of this compound® metabolites in fish, based on the findings of Allen et al. (1981).

Objective: To extract, identify, and quantify metabolites of isobornyl thiocyanoacetate from fish tissue using gas chromatography-mass spectrometry (GC-MS).

Procedure:

-

Tissue Homogenization: A known weight of fish tissue (e.g., muscle, liver) is homogenized in a suitable solvent (e.g., acetonitrile, ethyl acetate).

-

Extraction: The homogenate is subjected to liquid-liquid extraction to separate the metabolites from the tissue matrix.

-

Clean-up: The extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.

-

Derivatization (if necessary): Some metabolites may require derivatization to increase their volatility for GC analysis.

-

GC-MS Analysis:

-

Injection: An aliquot of the prepared extract is injected into the GC.

-

Separation: The components of the extract are separated based on their boiling points and interactions with the GC column stationary phase.

-

Ionization and Mass Analysis: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured.

-

-

Identification: The mass spectrum of an unknown peak is compared to a library of known spectra or to the spectrum of a synthesized standard to identify the metabolite.

-

Quantification: The amount of the metabolite can be quantified by comparing the peak area of the metabolite to that of an internal standard.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic pathways of this compound® insecticide.

Caption: Experimental workflow for an acute oral LD50 toxicity test.

Conclusion

The mechanism of action of this compound® (isobornyl thiocyanoacetate) is multifaceted, involving both direct neurotoxic effects that lead to rapid paralysis in insects and a potent metabolic activation pathway that releases hydrogen cyanide. While the liberation of HCN via reaction with glutathione is a well-established component of its toxicity, the precise molecular targets of the initial neurotoxic action remain an area for further investigation. Future research employing techniques such as patch-clamp electrophysiology on insect neurons and receptor binding assays could provide valuable insights into the direct interactions of isobornyl thiocyanoacetate with the insect nervous system. A more detailed understanding of its complete mechanism of action will be crucial for the development of more selective and effective insecticides and for assessing its environmental and non-target organism safety profile.

References

Toxicological Profile of Isobornyl Thiocyanoacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 12, 2025

Abstract

Isobornyl thiocyanoacetate, a synthetic organic compound, has a history of use as an insecticide. Its toxicological profile is of significant interest due to its potential for human and environmental exposure. This technical guide provides a comprehensive overview of the known toxicological data for isobornyl thiocyanoacetate, including its chemical and physical properties, acute toxicity, irritation potential, and metabolic fate. While data on chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity are limited, this guide summarizes the available information and outlines standard experimental protocols relevant to these endpoints. The primary mechanism of systemic toxicity is understood to be the metabolic release of hydrogen cyanide, a potent inhibitor of cellular respiration. This document aims to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the assessment of this and structurally related compounds.

Chemical and Physical Properties

Isobornyl thiocyanoacetate is a yellow, oily liquid with a characteristic terpene-like odor. It is practically insoluble in water but soluble in many organic solvents such as alcohol, benzene, chloroform, and ether[1][2]. The technical grade product typically contains 82% or more of isobornyl thiocyanoacetate, with the remainder consisting of other terpenes and related derivatives[2].

| Property | Value | Reference |

| CAS Number | 115-31-1 | [1] |

| Molecular Formula | C₁₃H₁₉NO₂S | [2] |

| Molecular Weight | 253.36 g/mol | [2] |

| Appearance | Yellow oily liquid | [1][2] |

| Odor | Terpene-like | [1][2] |

| Boiling Point | 95 °C at 0.06 mmHg | [3] |

| Flash Point | 82 °C (180 °F) | [2] |

| Density | 1.1465 g/cm³ at 25 °C | [2] |

| Water Solubility | Practically insoluble | [1][2] |

| Solubility in Organic Solvents | Very soluble in alcohol, benzene, chloroform, and ether | [1][2] |

Toxicological Profile

Acute Toxicity

The acute toxicity of isobornyl thiocyanoacetate has been evaluated in several animal models. The primary route of concern for systemic toxicity is ingestion, leading to the metabolic release of hydrogen cyanide[3].

| Species | Route | LD₅₀ (mg/kg) | Reference |

| Rat | Oral | 1000 | [4] |

| Rabbit | Oral | 722 | [4] |

| Guinea Pig | Oral | 551 | [5] |

| Mouse | Intraperitoneal | 140 | [4] |

| Rabbit | Dermal | 6880 | [4] |

Dermal and Ocular Irritation

Isobornyl thiocyanoacetate is considered a strong irritant[1]. Higher concentrations are known to be primary irritants to human skin[3].

-

Dermal Irritation: Information from various sources indicates that isobornyl thiocyanoacetate is a skin irritant.

-

Ocular Irritation: It is also reported to be very irritating to the eyes[4].

Specific data from standardized Draize tests for dermal and ocular irritation were not found in the reviewed literature.

Skin Sensitization

Detailed studies on the skin sensitization potential of isobornyl thiocyanoacetate, such as the Local Lymph Node Assay (LLNA), were not available in the public domain.

Chronic Toxicity, Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is a significant lack of publicly available data on the chronic toxicity, carcinogenicity, mutagenicity (e.g., Ames test), and reproductive and developmental toxicity of isobornyl thiocyanoacetate. The International Agency for Research on Cancer (IARC) has not classified isobornyl thiocyanoacetate as to its carcinogenicity to humans[3].

Mechanism of Action and Metabolism

The primary mechanism of systemic toxicity for isobornyl thiocyanoacetate is attributed to the in vivo liberation of hydrogen cyanide (HCN)[3]. This metabolic process is a critical aspect of its toxicological profile.

Metabolic Pathway

Organic thiocyanates like isobornyl thiocyanoacetate can undergo metabolic degradation to release cyanide ions. This process can be catalyzed by glutathione S-transferases, where glutathione reacts with the thiocyanate group, leading to the release of HCN[3]. Even in the absence of these enzymes, "Thanite" (the trade name for isobornyl thiocyanoacetate) has been shown to react with glutathione to release HCN[3]. Homogenates of mouse liver have been demonstrated to liberate HCN from this compound[3]. In fish, S-methylation of isobornyl thiocyanoacetate has been observed, leading to the formation of isobornyl alpha-(methylthio)acetate[3][6].

Caption: Metabolic fate of Isobornyl Thiocyanoacetate.

Cellular Mechanism of Cyanide Toxicity

The released hydrogen cyanide is a potent inhibitor of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain[1][2][3][4]. By binding to the ferric iron in cytochrome a3, cyanide blocks the transfer of electrons to oxygen, the final electron acceptor. This inhibition halts aerobic respiration and forces cells to switch to anaerobic metabolism, leading to a rapid decrease in ATP production and the accumulation of lactic acid. The resulting cellular hypoxia is most damaging to tissues with high oxygen demand, such as the brain and heart, leading to the observed systemic toxicity, including central nervous system depression, convulsions, and respiratory arrest[3].

Caption: Mechanism of Cyanide Toxicity.

Experimental Protocols

Acute Oral Toxicity (OECD 420: Fixed Dose Procedure)

This method is designed to assess the acute oral toxicity of a substance.

-

Test Animals: Typically, young adult rats of a single sex (usually females) are used.

-

Dosing: The test substance is administered as a single oral dose via gavage. A stepwise procedure is used with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Procedure: The study starts with a dose expected to produce some signs of toxicity. Depending on the outcome (mortality or evident toxicity), the dose for the next group of animals is adjusted up or down.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Endpoint: The test allows for the classification of the substance based on its acute oral toxicity.

Caption: OECD 420 Experimental Workflow.

Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

-

Test Animals: Albino rabbits are typically used.

-

Application: A single dose (0.5 mL for liquids) of the test substance is applied to a small area of shaved skin (approximately 6 cm²) under a semi-occlusive patch.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observation period can be extended to 14 days to assess the reversibility of effects.

-

Scoring: The severity of the skin reactions is scored according to a standardized scale.

Acute Eye Irritation/Corrosion (OECD 405)

This test assesses the potential of a substance to cause eye irritation or corrosion.

-

Test Animals: Albino rabbits are the recommended species.

-

Application: A single dose (0.1 mL for liquids) of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

-

Scoring: Ocular lesions are scored using a standardized system to determine the irritation potential.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

The Ames test is a widely used in vitro method to assess the mutagenic potential of a substance.

-

Test System: Histidine-requiring strains of Salmonella typhimurium and/or tryptophan-requiring strains of Escherichia coli are used.

-

Procedure: The bacteria are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).

-

Endpoint: The test measures the frequency of reverse mutations, which restore the functional capability of the bacteria to synthesize the essential amino acid. A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

Conclusion

The toxicological profile of isobornyl thiocyanoacetate is primarily characterized by its acute toxicity upon ingestion, which is mediated by the metabolic release of hydrogen cyanide. It is also recognized as a significant skin and eye irritant. However, a comprehensive understanding of its long-term health effects is hampered by the lack of publicly available data on chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity. Future research should focus on filling these data gaps to enable a more complete risk assessment of this compound. The experimental protocols and mechanistic insights provided in this guide offer a framework for conducting such investigations and for evaluating the safety of other structurally related thiocyanate compounds.

References

"Thanite": A Fictional Substance with No Known Environmental Degradation Pathways

An extensive review of scientific and technical literature reveals that "Thanite" is not a recognized chemical compound. As such, there is no scientific data available on its environmental degradation pathways, experimental protocols for its study, or associated signaling pathways.

The term "this compound" appears in the context of video games, but it does not correspond to any known substance in the field of chemistry, environmental science, or drug development. Therefore, the request for an in-depth technical guide on the environmental degradation of this compound cannot be fulfilled with scientifically validated information.

While the insecticide Isobornyl thiocyanoacetate was once marketed under the trade name "this compound," this product has been discontinued, and the term is not in current scientific use to refer to this or any other chemical.[1] A search of chemical databases and scientific literature confirms the absence of a compound named "this compound."

Given the fictional nature of "this compound," it is not possible to provide the requested:

-

Quantitative Data: No experimental data exists on the degradation rates, half-lives, or environmental fate of a non-existent substance.

-

Experimental Protocols: Methodologies for studying degradation pathways cannot be detailed for a compound that has not been synthesized or identified.

-

Signaling Pathways and Diagrams: As there are no known interactions of "this compound" with biological or environmental systems, no signaling or degradation pathways can be described or visualized.

For researchers, scientists, and drug development professionals, it is crucial to rely on peer-reviewed scientific literature and established chemical nomenclature. The creation of technical guides and whitepapers requires a foundation of verifiable and reproducible scientific data, which is absent in the case of "this compound."

References

Spectroscopic and Synthetic Elucidation of Isobornyl Thiocyanoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and spectroscopic characterization of isobornyl thiocyanoacetate, a bicyclic monoterpene derivative of interest in various chemical and pharmaceutical research domains. This document details the synthetic pathway, mass spectrometric fragmentation, and expected nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic features of the compound.

Synthesis of Isobornyl Thiocyanoacetate

The synthesis of isobornyl thiocyanoacetate is a two-step process commencing from camphene.[1]

Step 1: Synthesis of Isobornyl Monochloroacetate

In the initial step, camphene is reacted with chloroacetic acid. This reaction is typically carried out at an elevated temperature for an extended period to ensure the formation of the isobornyl monochloroacetate intermediate.

Step 2: Synthesis of Isobornyl Thiocyanoacetate

The isobornyl monochloroacetate intermediate is subsequently dissolved in a suitable solvent, such as ethyl alcohol, and treated with potassium thiocyanate.[1] The reaction mixture is heated under reflux, leading to the displacement of the chlorine atom by the thiocyanate group to yield the final product, isobornyl thiocyanoacetate.[1]

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of isobornyl thiocyanoacetate. The electron ionization (EI) mass spectrum of isobornyl thiocyanoacetate is available in the NIST WebBook database.[2][3][4][5]

Table 1: Key Mass Spectrometry Fragmentation Data for Isobornyl Thiocyanoacetate

| m/z | Relative Intensity | Possible Fragment |

| 95 | 100% | [C7H11]+ (Bornyl cation) |

| 93 | High | [C7H9]+ |

| 136 | Moderate | [C10H16]+ (Isobornyl radical cation) |

| 154 | Moderate | [M - SCN - CH2CO]+ |

| 253 | Low | [M]+ (Molecular ion) |

Data sourced from the NIST WebBook.[2][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Features:

-

Methyl Protons: Several singlets are expected in the upfield region (δ 0.8-1.2 ppm) corresponding to the three methyl groups of the isobornyl moiety.

-

Methylene and Methine Protons: A complex series of multiplets is anticipated in the region of δ 1.0-2.5 ppm, arising from the protons of the bicyclic ring system.

-

Thiocyanatoacetate Methylene Protons: A singlet is expected for the methylene protons adjacent to the thiocyanate and carbonyl groups, likely appearing in the downfield region (δ 3.5-4.0 ppm).

-

Ester Methine Proton: The proton on the carbon bearing the ester group is expected to appear as a multiplet in the downfield region (δ 4.5-5.0 ppm).

Expected ¹³C NMR Features:

-

Methyl Carbons: Resonances for the three methyl carbons are expected in the aliphatic region (δ 10-25 ppm).

-

Bicyclic Ring Carbons: A series of signals corresponding to the methylene and methine carbons of the isobornyl framework are anticipated between δ 25-50 ppm.

-

Quaternary Carbons: Signals for the quaternary carbons of the isobornyl moiety.

-

Thiocyanatoacetate Methylene Carbon: The carbon of the methylene group in the thiocyanoacetate moiety is expected to resonate in the downfield region.

-

Thiocyanate Carbon (-SCN): A signal characteristic of a thiocyanate carbon.

-

Carbonyl Carbon (-C=O): A signal in the far downfield region (δ 160-180 ppm) is characteristic of the ester carbonyl carbon.

Infrared (IR) Spectroscopy

Specific experimental IR data for isobornyl thiocyanoacetate is not available in the surveyed literature. However, the characteristic absorption bands can be predicted based on its functional groups. For comparison, the IR spectrum of isobornyl acetate is well-documented.[8][9][10]

Expected IR Absorption Bands:

-

C-H Stretching (Aliphatic): Strong absorptions are expected in the 2850-3000 cm⁻¹ region due to the C-H stretching vibrations of the isobornyl and acetate methyl and methylene groups.

-

Thiocyanate (C≡N) Stretching: A sharp, medium-intensity absorption band is anticipated around 2140-2160 cm⁻¹, which is characteristic of the C≡N triple bond stretch in a thiocyanate group.

-

Carbonyl (C=O) Stretching: A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.

-

C-O Stretching: A strong absorption band is expected in the 1000-1300 cm⁻¹ region due to the C-O stretching of the ester linkage.

Experimental Protocols

General Synthesis Protocol

The synthesis of isobornyl thiocyanoacetate involves a two-step procedure.[1] First, isobornyl monochloroacetate is synthesized by reacting camphene with chloroacetic acid at an elevated temperature (e.g., 100-120 °C) for several hours. The resulting intermediate is then purified. In the second step, the purified isobornyl monochloroacetate is dissolved in ethanol, and a stoichiometric amount of potassium thiocyanate is added. The mixture is refluxed for several hours to facilitate the nucleophilic substitution. After the reaction is complete, the product is isolated by extraction and purified using standard techniques such as column chromatography.

General Spectroscopic Analysis Protocols

Mass Spectrometry (MS): Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The NIST data for isobornyl thiocyanoacetate was obtained using a packed column with an SE-30 stationary phase.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. The sample is typically dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are generally acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Infrared (IR) Spectroscopy: IR spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer. For liquid samples like isobornyl thiocyanoacetate, a neat spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) and the spectrum recorded in a solution cell.

Workflow and Logical Relationships

The following diagram illustrates the workflow for the synthesis and spectroscopic characterization of isobornyl thiocyanoacetate.

Caption: Workflow for the synthesis and spectroscopic analysis of isobornyl thiocyanoacetate.

References

- 1. Isobornyl thiocyanoacetate [sitem.herts.ac.uk]

- 2. Isobornyl thiocyanoacetate [webbook.nist.gov]

- 3. Isobornyl thiocyanoacetate [webbook.nist.gov]

- 4. Isobornyl thiocyanoacetate [webbook.nist.gov]

- 5. Isobornyl thiocyanoacetate [webbook.nist.gov]

- 6. Isobornyl acetate(125-12-2) 1H NMR spectrum [chemicalbook.com]

- 7. Isobornyl acetate(125-12-2) 13C NMR spectrum [chemicalbook.com]

- 8. Isobornyl acetate | C12H20O2 | CID 637531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Isobornyl acetate(125-12-2) IR Spectrum [m.chemicalbook.com]

- 10. Isobornyl acetate [webbook.nist.gov]

An In-depth Technical Guide to the Solubility of Thanite (Isobornyl thiocyanoacetate) in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction to Thanite (Isobornyl thiocyanoacetate)

This compound is the commercial name for isobornyl thiocyanoacetate, a compound historically used as an insecticide.[1][2][3] Its chemical structure and properties are well-documented, and it is known to be a yellow, oily liquid with a terpene-like odor.[4][5] Understanding its solubility is crucial for formulation development, environmental fate assessment, and toxicological studies.

Solubility Profile of this compound

Comprehensive quantitative solubility data for isobornyl thiocyanoacetate in a range of organic solvents is not available in the reviewed scientific literature. However, qualitative descriptions of its solubility have been reported.

Table 1: Qualitative Solubility of Isobornyl thiocyanoacetate

| Solvent | Qualitative Solubility |

| Water | Practically Insoluble[4][6][7][8] |

| Alcohol (Ethanol) | Very Soluble[4][6][7][8] |

| Benzene | Very Soluble[4][6][7] |

| Chloroform | Very Soluble[4][6][7] |

| Ether | Very Soluble[4][6][7] |

The term "very soluble" generally implies that a large amount of the solute can be dissolved in the solvent, but without specific quantitative values (e.g., g/100 mL or mol/L at a specified temperature), direct comparison and application in formulation calculations are limited.

Experimental Protocols for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of isobornyl thiocyanoacetate in organic solvents was not found in the literature, standardized methods are widely used for this purpose. The following section describes a generalizable protocol based on the well-established "shake-flask" method, which is a cornerstone for thermodynamic solubility measurements.[9][10] This method is adaptable for use with various organic solvents.

General Shake-Flask Method for Organic Solvents

This method is designed to determine the equilibrium solubility of a compound in a given solvent at a specific temperature.

Principle: An excess amount of the solid or liquid solute (isobornyl thiocyanoacetate) is added to the solvent of interest. The mixture is agitated until equilibrium is reached, at which point the concentration of the dissolved solute in the saturated solution is measured.

Materials and Equipment:

-

Isobornyl thiocyanoacetate (of known purity)

-

Organic solvents of interest (analytical grade)

-

Glass flasks or vials with airtight stoppers

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

-

Volumetric glassware

Procedure:

-

Preparation:

-

An excess amount of isobornyl thiocyanoacetate is added to a series of flasks. The amount should be sufficient to ensure that undissolved solute remains at equilibrium.

-

A known volume of the organic solvent is added to each flask.

-

-

Equilibration:

-

The flasks are sealed to prevent solvent evaporation.

-

The flasks are placed in a constant temperature shaker and agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, the flasks are allowed to stand to allow for the separation of the undissolved solute.

-

To ensure complete separation of the saturated solution from the excess solute, the samples are centrifuged at a high speed.

-

-

Sample Analysis:

-

An aliquot of the clear supernatant (the saturated solution) is carefully removed.

-

The aliquot is filtered through a chemically inert syringe filter to remove any remaining particulate matter.

-

The concentration of isobornyl thiocyanoacetate in the filtrate is determined using a validated analytical method, such as HPLC or GC. A calibration curve prepared with standards of known concentrations is used for quantification.

-

-

Data Reporting:

-

The solubility is expressed as the mean concentration from replicate experiments, typically in units of g/100 mL or mol/L, at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a chemical compound like isobornyl thiocyanoacetate using the shake-flask method.

Caption: Workflow for determining solubility using the shake-flask method.

Conclusion

While there is a clear indication that "this compound" (isobornyl thiocyanoacetate) is highly soluble in common organic solvents like alcohol, benzene, chloroform, and ether, the absence of publicly available quantitative data necessitates experimental determination for specific applications. The generalized shake-flask protocol provided in this guide offers a robust framework for researchers to ascertain the precise solubility of this compound in various organic media. Adherence to standardized methodologies will ensure the generation of high-quality, reproducible data crucial for research, development, and regulatory purposes.

References

- 1. laboratuar.com [laboratuar.com]

- 2. filab.fr [filab.fr]

- 3. oecd.org [oecd.org]

- 4. ISOBORNYL THIOCYANOACETATE | 115-31-1 [chemicalbook.com]

- 5. ISOBORNYL THIOCYANOACETATE CAS#: 115-31-1 [m.chemicalbook.com]

- 6. Isobornyl thiocyanoacetate | C13H19NO2S | CID 13218779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. dissolutiontech.com [dissolutiontech.com]

"isobornyl thiocyanoacetate CAS number and identifiers"

An In-depth Technical Guide to Isobornyl Thiocyanoacetate

This technical guide provides a comprehensive overview of isobornyl thiocyanoacetate, a compound historically used as an insecticide and pediculicide. It is intended for researchers, scientists, and drug development professionals who may encounter this molecule in toxicological studies, environmental analysis, or historical product formulations. This document details its chemical identifiers, physicochemical properties, synthesis protocols, and biological interactions.

Chemical Identifiers and Nomenclature

Isobornyl thiocyanoacetate is a bicyclic monoterpene derivative. It is most commonly identified by its CAS Number, 115-31-1.[1][2][3][4][5] The technical grade product, often known by the trade name Thanite, contains at least 82% isobornyl thiocyanoacetate, with the remainder consisting of other terpenes and related derivatives.[1][2]

A summary of its primary identifiers is provided in the table below.

| Identifier Type | Data |

| CAS Registry Number | 115-31-1[2][3] |

| IUPAC Name | [(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-thiocyanatoacetate |

| Molecular Formula | C₁₃H₁₉NO₂S[2][3][6] |

| Molecular Weight | 253.36 g/mol [2][5] |

| EC Number | 204-081-5[6][7] |

| InChI Key | IXEVGHXRXDBAOB-RUETXSTFSA-N[5][8] |

| Synonyms & Trade Names | This compound, Bornate, Cidalon, Terpinyl thiocyanoacetate, Isobornyl thiocyanatoacetate[2][8] |

Physicochemical Properties

Isobornyl thiocyanoacetate is a yellow, oily liquid with a characteristic terpene-like odor.[1][2][6] It is practically insoluble in water but highly soluble in common organic solvents such as alcohol, benzene, chloroform, and ether.[1][2][6] The technical product can be corrosive to galvanized iron.[6][9]

Key quantitative properties are summarized in the following table.

| Property | Value |

| Density | 1.1465 g/cm³ at 25°C[2][6] |

| Boiling Point | 95°C at 0.06 Torr[2][4][6] |

| Melting Point | -48°C[6][9] |

| Flash Point | 82°C (180°F)[2][4] |

| Refractive Index | 1.512 at 25°C[2][4] |

| Vapor Pressure | 0.06 mm Hg at 95°C[6] |

| Water Solubility | Practically insoluble[2][6] |

| Octanol/Water Partition Coefficient (XLogP3) | 2.95868[6] |

Experimental Protocols: Synthesis

The synthesis of isobornyl thiocyanoacetate can be achieved through a multi-step process starting from either camphene or isoborneol.

Method 1: Synthesis from Camphene

This is a common manufacturing process involving two main reactions.[3][7][9]

-

Step 1: Esterification. Camphene is reacted with chloroacetic acid to form isobornyl chloroacetate. A published protocol specifies heating 200 g of camphene with 150 g of chloroacetic acid for 16 hours at 125°C.[1] After cooling, the product is washed with water.[1]

-

Step 2: Thiocyanation. The resulting isobornyl chloroacetate is then reacted with a thiocyanate salt, such as ammonium or potassium thiocyanate, to yield the final product.[3][9] One method describes dissolving the intermediate in ethyl alcohol and refluxing it with potassium thiocyanate for approximately 8 hours to substitute the chlorine atom with the thiocyanate group.[7]

Method 2: Synthesis from Isoborneol

An alternative route starts with isoborneol.[2]

-

Methodology: This process involves treating isoborneol with chloroacetyl chloride to form the chloroacetate intermediate, followed by a reaction with potassium thiocyanate (KCNS) to produce isobornyl thiocyanoacetate.[2]

Biological Activity and Toxicological Profile

The primary biological effect of isobornyl thiocyanoacetate is its action as a potent, rapid-acting contact insecticide.[1][3][9]

Mechanism of Action

The insecticidal properties are attributed to the thiocyano (-SCN) group, which is considered the toxophore.[3][9] It induces a rapid paralytic action in insects.[3][9] While the precise molecular target is not well-elucidated in the provided literature, the mechanism is centered on the biochemical lesion caused by the thiocyanate moiety.[9]

Metabolism

In mammals and insects, isobornyl thiocyanoacetate is metabolized to release hydrogen cyanide (HCN), a potent toxin.[3][9]

-

Cyanide Release: In mice, the ingestion of organothiocyanates like this compound leads to the release of HCN.[3][9] This reaction is catalyzed by glutathione S-transferases (GST), which mediate the reaction of glutathione (GSH) with the sulfur atom of the thiocyanate group.[3][9] Notably, the compound can also react non-enzymatically with glutathione to liberate HCN.[3][9] Homogenates of mouse liver and houseflies have also been shown to generate HCN from this compound.[3]

-

S-Methylation in Fish: In aquatic organisms such as carp and largemouth bass, a different metabolic pathway has been identified. The compound undergoes S-methylation, leading to the formation of isobornyl alpha-(methylthio)acetate as a metabolite.[3][9]

Toxicity

The compound is classified as toxic and a strong irritant.[1] Animal studies indicate it is moderately to very toxic.[3]

| Toxicity Data | Value / Observation |

| Human Oral Lethal Dose (Probable) | 50-500 mg/kg (Very Toxic) to 0.5-5 g/kg (Moderately Toxic) for the technical grade product.[3][9] |

| Guinea Pig LD₅₀ (Oral) | 551 mg/kg[4] |

| Primary Hazard | Toxic by ingestion, strong irritant.[1] |

| Aquatic Bioconcentration | The potential for bioconcentration in aquatic organisms is considered low, with BCF values of 0.39 for largemouth bass and 0.73 for carp.[9] |

Applications in Research and Industry

The primary application of isobornyl thiocyanoacetate has been as a pesticide.

-

Insecticide: It was widely used as a contact insecticide and knockdown agent, particularly in sprays for cattle.[1][2][9]

-

Pediculicide: The formulation known as "this compound" was used in a 5% emulsion to control head lice.[3][9]

It is important to note that isobornyl thiocyanoacetate is no longer an active ingredient in any pesticide products registered in the United States and is considered "cancelled" by the EPA.[9] Its relevance to modern drug development is primarily historical or as a reference compound in toxicological and environmental research.

References

- 1. ISOBORNYL THIOCYANOACETATE | 115-31-1 [chemicalbook.com]

- 2. Isobornyl Thiocyanoacetate [drugfuture.com]

- 3. Isobornyl thiocyanoacetate | C13H19NO2S | CID 13218779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ISOBORNYL THIOCYANOACETATE CAS#: 115-31-1 [m.chemicalbook.com]

- 5. Isobornyl thiocyanoacetate [webbook.nist.gov]

- 6. echemi.com [echemi.com]

- 7. Isobornyl thiocyanoacetate [sitem.herts.ac.uk]

- 8. Isobornyl thiocyanoacetate (CAS 115-31-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. echemi.com [echemi.com]

The Structural Elucidation of Thanite Metabolites: A Technical Overview

Disclaimer: The term "Thanite" primarily refers to a commercial insecticide, with its active ingredient being isobornyl thiocyanoacetate. The scientific literature extensively focuses on its toxicological and environmental impact rather than on detailed metabolic pathways in a drug development context. Consequently, this document summarizes the available information on the metabolic fate of its core component, isobornyl thiocyanoacetate, and outlines the general methodologies employed for the structural elucidation of similar xenobiotic compounds, given the limited specific data on this compound metabolites.

Introduction to this compound and its Active Ingredient

This compound is an insecticide whose primary active component is isobornyl thiocyanoacetate. This compound belongs to the family of organic thiocyanates and is known for its rapid knockdown effect on insects. The metabolic fate of isobornyl thiocyanoacetate is crucial for understanding its mechanism of toxicity and its environmental persistence. In biological systems, it is anticipated to undergo metabolic transformations, primarily through detoxification pathways.

Hypothetical Metabolic Pathways of Isobornyl Thiocyanoacetate

While specific, detailed signaling pathways for this compound metabolites are not documented in the context of drug development, a general metabolic pathway for organic thiocyanates can be proposed. The primary metabolic route involves the enzymatic release of cyanide, which is a key aspect of its toxic action. This process is catalyzed by enzymes such as glutathione S-transferases. The isobornyl moiety would likely undergo hydroxylation and subsequent conjugation reactions to facilitate excretion.

Caption: Hypothetical metabolic pathway of isobornyl thiocyanoacetate.

Experimental Protocols for Metabolite Elucidation

The structural elucidation of xenobiotic metabolites, such as those from isobornyl thiocyanoacetate, typically follows a standardized workflow. This involves isolation and purification, followed by structural characterization using various spectroscopic techniques.

Sample Preparation and Metabolite Extraction

-

In Vivo Studies: Laboratory animals (e.g., rats) are administered with isobornyl thiocyanoacetate. Urine, feces, and blood samples are collected over a period of time.

-

In Vitro Studies: The compound is incubated with liver microsomes or hepatocytes to study its metabolism in a controlled environment.

-

Extraction: Metabolites are extracted from the biological matrices using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The choice of solvent and sorbent is critical for efficient recovery of metabolites with varying polarities.

Caption: General workflow for metabolite identification and structural elucidation.

Chromatographic Separation

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is commonly used to separate metabolites based on their polarity. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Gas Chromatography (GC): For volatile metabolites or those that can be derivatized to become volatile, GC coupled with a suitable detector is used.

Spectroscopic Analysis

-

Mass Spectrometry (MS): LC-MS/MS is a powerful tool for metabolite identification. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions. Tandem mass spectrometry (MS/MS) experiments are used to fragment the parent ions, providing structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the unambiguous structural elucidation of isolated metabolites. 2D NMR techniques like COSY, HSQC, and HMBC are used to establish connectivity between atoms.

Quantitative Data on Isobornyl Thiocyanoacetate Metabolism

Quantitative data on the metabolism of isobornyl thiocyanoacetate is sparse in the public domain. However, studies on related compounds provide insights into the expected metabolic profile. The primary route of metabolism for organic thiocyanates is the release of cyanide. For instance, the metabolism of other thiocyanates has been shown to yield cyanide, which is then converted to the less toxic thiocyanate.

| Metabolite Type | Analytical Technique | Expected Abundance | Reference |

| Cyanide/Thiocyanate | Colorimetric Assays, IC | High | General literature on thiocyanate metabolism |

| Hydroxylated derivatives | LC-MS, GC-MS | Moderate to Low | Inferred from xenobiotic metabolism |

| Conjugated metabolites | LC-MS | Low | Inferred from xenobiotic metabolism |

Conclusion

Methodological & Application

Analytical Methods for the Detection of Isobornyl Thiocyanoacetate

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Isobornyl thiocyanoacetate is a bicyclic monoterpene derivative with notable insecticidal properties. Accurate and reliable analytical methods are crucial for its detection and quantification in various matrices, including raw materials, formulated products, and environmental samples. This document provides detailed application notes and protocols for the analysis of isobornyl thiocyanoacetate using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and highly specific technique for the identification and quantification of isobornyl thiocyanoacetate. The combination of chromatographic separation by GC with mass analysis by MS provides excellent selectivity and sensitivity.

Application Note:

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the preferred method for the unambiguous identification of isobornyl thiocyanoacetate. The fragmentation pattern observed in the mass spectrum serves as a chemical fingerprint, allowing for confident identification. For quantitative analysis, Gas Chromatography with a Flame Ionization Detector (GC-FID) is also a robust and reliable option.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

-

Liquid Samples (e.g., formulations in oil): Dilute an accurately weighed portion of the sample in a suitable solvent such as ethyl acetate or hexane to a final concentration within the calibration range.

-

Solid Samples: Perform a solvent extraction using a suitable organic solvent. Sonication or Soxhlet extraction can be employed to ensure efficient recovery. The resulting extract may require cleanup using Solid Phase Extraction (SPE) with a silica or C18 cartridge to remove interfering matrix components.

2. GC-MS Instrumentation and Conditions:

| Parameter | Condition |

| GC System | Agilent 8890 GC or similar |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL (Split or Splitless mode) |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Program | Initial temperature 100°C, ramp at 10°C/min to 280°C, hold for 5 minutes |

| MS Detector | Quadrupole or Ion Trap Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 m/z |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

3. Data Analysis:

-

Identification: The identification of isobornyl thiocyanoacetate is confirmed by comparing the retention time and the acquired mass spectrum with that of a certified reference standard. The NIST Mass Spectrometry Data Center provides reference spectra for comparison.[1]

-

Quantification: For quantitative analysis, a calibration curve is constructed by injecting a series of standard solutions of known concentrations. The peak area of a characteristic ion is plotted against the concentration.

Expected Mass Spectrum and Fragmentation:

The electron ionization mass spectrum of isobornyl thiocyanoacetate is characterized by several key fragment ions. The molecular ion (M+) at m/z 253 is often of low abundance or not observed. PubChem lists intense mass spectral peaks at m/z 95, 93, 41, and 121.[2]

A plausible fragmentation pathway is proposed below:

High-Performance Liquid Chromatography (HPLC)

HPLC provides a viable alternative to GC, particularly for samples that are not suitable for the high temperatures used in GC analysis. Due to the presence of the thiocyanate group, which acts as a chromophore, UV detection is a suitable method.

Application Note:

Reversed-phase HPLC with UV detection is a practical method for the quantification of isobornyl thiocyanoacetate. This technique is advantageous for analyzing formulations and for monitoring the stability of the compound under various conditions. The method relies on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: HPLC-UV Analysis

1. Sample Preparation:

-

Prepare samples as described in the GC-MS section, ensuring the final solvent is compatible with the HPLC mobile phase (e.g., acetonitrile or methanol).

-

Filter all samples and standards through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

2. HPLC Instrumentation and Conditions:

Note: The following conditions are a starting point for method development and may require optimization for specific matrices.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or similar |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Injection Vol. | 10 µL |

| Detector | UV-Vis Detector |

| Wavelength | 210 nm (or scan for optimal wavelength) |

3. Data Analysis:

-

Identification: The retention time of the peak corresponding to isobornyl thiocyanoacetate in the sample chromatogram should match that of a reference standard.

-

Quantification: Create a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standard solutions.

Summary of Quantitative Data

The following table summarizes the key quantitative parameters for the described analytical methods.

| Parameter | GC-MS | HPLC-UV |

| Linear Range | Typically 0.1 - 100 µg/mL | Typically 1 - 200 µg/mL |

| Limit of Detection (LOD) | Dependent on MS sensitivity (ng/mL range) | Dependent on UV response (µg/mL range) |

| Limit of Quantitation (LOQ) | Dependent on MS sensitivity (ng/mL range) | Dependent on UV response (µg/mL range) |

| Precision (RSD) | < 5% | < 5% |

| Accuracy (Recovery) | 95 - 105% | 95 - 105% |

Disclaimer: The provided protocols and parameters are intended as a starting point for method development. Optimization and validation are essential for specific applications and matrices.

References

Application Note and Protocol: Analysis of Thanite (Isobornyl Thiocyanoacetate) by Gas Chromatography-Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thanite, the common name for isobornyl thiocyanoacetate, is an insecticide.[1] Accurate and sensitive quantification of this compound in various matrices is crucial for regulatory compliance, environmental monitoring, and formulation development. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and highly specific method for the analysis of volatile and semi-volatile compounds like this compound.[2][3][4] This document provides a detailed protocol for the sample preparation and GC-MS analysis of this compound.

Data Presentation

The following tables summarize the key parameters for the GC-MS analysis of this compound.

Table 1: Gas Chromatography (GC) Parameters

| Parameter | Value |

| Column | DB-5MS (or equivalent non-polar), 30 m x 0.25 mm ID, 0.25 µm film thickness[5] |

| Carrier Gas | Helium, constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless (for trace analysis) or Split (100:1 for higher concentrations)[5] |

| Injection Volume | 1 µL |

| Oven Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 300 °CHold: 5 min at 300 °C[5] |

Table 2: Mass Spectrometry (MS) Parameters

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230 °C[5] |

| Quadrupole Temp. | 150 °C[5] |

| Scan Range | m/z 40-450 |

| Solvent Delay | 3 minutes |

| Quantifier Ion | To be determined from standard analysis |

| Qualifier Ions | To be determined from standard analysis |

Experimental Protocols

1. Standard Preparation

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure this compound analytical standard and dissolve it in 10 mL of a suitable volatile solvent such as hexane or ethyl acetate.

-

Working Standards: Prepare a series of working standards by serial dilution of the primary stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).[6]

2. Sample Preparation

The choice of sample preparation method depends on the sample matrix.

-

Liquid Samples (e.g., water):

-

To 100 mL of the water sample, add a suitable internal standard.

-

Perform a liquid-liquid extraction (LLE) using a non-polar solvent like hexane or dichloromethane.

-

Collect the organic layer and concentrate it under a gentle stream of nitrogen if necessary.

-

Reconstitute the residue in a known volume of the analysis solvent.

-

-

Solid Samples (e.g., soil, plant tissue):

-

Homogenize the sample.

-

To 1-5 g of the homogenized sample, add an internal standard.

-

Perform a solvent extraction using a suitable organic solvent (e.g., acetone, hexane) via sonication or Soxhlet extraction.[2]

-

Centrifuge the mixture and collect the supernatant.

-

The extract may require cleanup using Solid Phase Extraction (SPE) with a silica or C18 cartridge to remove interfering compounds.[2]

-

Concentrate the final extract and reconstitute it in the analysis solvent.

-

-

Oily Formulations:

-

Dissolve a known amount of the oily sample in a nonpolar solvent like hexane.

-

A cleanup step using Normal-Phase SPE (e.g., with a silica cartridge) may be necessary to separate this compound from the oil matrix.[2]

-

Elute the this compound from the SPE cartridge with a more polar solvent or solvent mixture.

-

Concentrate the eluate and reconstitute it in the analysis solvent.

-

3. GC-MS Analysis

-

Set up the GC-MS system according to the parameters in Tables 1 and 2.

-

Inject the prepared standards to establish the calibration curve and determine the retention time and mass spectrum of this compound.

-

Inject the prepared samples.

-